2'-cyclopentyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-cyclopentyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic architecture combining a cyclohexane ring and a 1,4-dihydroisoquinoline scaffold. Key substituents include a cyclopentyl group at the 2'-position and a furan-2-ylmethyl carboxamide at the 4'-position.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c28-23(26-17-19-11-8-16-30-19)22-20-12-4-5-13-21(20)24(29)27(18-9-2-3-10-18)25(22)14-6-1-7-15-25/h4-5,8,11-13,16,18,22H,1-3,6-7,9-10,14-15,17H2,(H,26,28) |
InChI Key |
OIYZCKSUIKVDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-N-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functionalization: After forming the core, various functional groups are introduced through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2’-cyclopentyl-N-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: Its stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism by which 2’-cyclopentyl-N-(furan-2-ylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Research Findings and Implications
Spirocyclic Stability : Spiro compounds like the target and 2'-(2-methoxyphenyl)-spiro exhibit rigid 3D structures, enhancing binding selectivity in drug design.
Substituent Effects: Cyclopentyl vs. Cyclohexyl: Cyclopentyl may reduce steric hindrance compared to cyclohexyl, improving target engagement . Furan vs.
Synthetic Flexibility : Reductive amination (STAB) and acid chloride coupling are scalable methods for carboxamide introduction .
Biological Activity
The compound 2'-cyclopentyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework coupled with a furan moiety. Its molecular formula is , which contributes to its unique biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 356.42 g/mol |
| Structure Type | Spirocyclic |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays targeting different cancer cell lines.
- Cell Lines Tested : Commonly used lines include MCF-7 (breast cancer) and HepG2 (liver cancer).
- Findings : Related compounds with similar structural motifs have demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported IC values for potent derivatives ranging from 1.17 to 36.52 µM against HepG2 cells .
Anti-inflammatory Activity
Anti-inflammatory effects are critical for evaluating the therapeutic potential of new compounds.
- Mechanism : Compounds in this class may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : Studies on similar structures have indicated significant reductions in inflammation markers in animal models, suggesting that this compound could potentially exhibit similar effects .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
